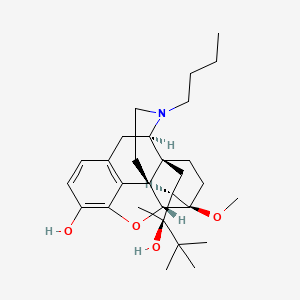
N-(3-N-Butyl)norbuprenorphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-N-Butyl)norbuprenorphine is a derivative of norbuprenorphine, which is a major active metabolite of the opioid modulator buprenorphine. This compound is known for its interaction with various opioid receptors and is used in scientific research for its unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-N-Butyl)norbuprenorphine involves the N-alkylation of norbuprenorphine with butyl halides under basic conditions. The reaction typically requires a solvent like dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-(3-N-Butyl)norbuprenorphine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like K2CO3.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various N-alkyl derivatives.
科学研究应用
N-(3-N-Butyl)norbuprenorphine is used extensively in scientific research due to its interaction with opioid receptors. It is employed in:
Chemistry: As a reagent in the stabilization of buprenorphine.
Biology: Studying the effects on opioid receptors.
Medicine: Researching potential therapeutic applications for pain management and opioid addiction treatment.
作用机制
N-(3-N-Butyl)norbuprenorphine exerts its effects by binding to opioid receptors in the central nervous system. It acts as a partial agonist at the μ-opioid receptor and a weak antagonist at the κ-opioid receptor. This dual activity results in analgesic effects with a lower risk of respiratory depression compared to full agonists .
相似化合物的比较
Similar Compounds
- Norbuprenorphine
- Buprenorphine
- N-(3-Butenyl)norbuprenorphine
Uniqueness
N-(3-N-Butyl)norbuprenorphine is unique due to its specific N-alkyl substitution, which alters its pharmacokinetic and pharmacodynamic properties. This modification enhances its stability and interaction with opioid receptors, making it a valuable compound for research .
属性
分子式 |
C29H43NO4 |
|---|---|
分子量 |
469.7 g/mol |
IUPAC 名称 |
(1S,2S,6R,14R,15R,16R)-5-butyl-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C29H43NO4/c1-7-8-14-30-15-13-28-22-18-9-10-19(31)23(22)34-24(28)29(33-6)12-11-27(28,21(30)16-18)17-20(29)26(5,32)25(2,3)4/h9-10,20-21,24,31-32H,7-8,11-17H2,1-6H3/t20-,21-,24-,26+,27-,28+,29-/m1/s1 |
InChI 键 |
XIROWXSHVUJQLM-IHFGGWKQSA-N |
手性 SMILES |
CCCCN1CC[C@]23[C@@H]4[C@]5(CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)C[C@@H]5[C@@](C)(C(C)(C)C)O)OC |
规范 SMILES |
CCCCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)O)O4)CC5C(C)(C(C)(C)C)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


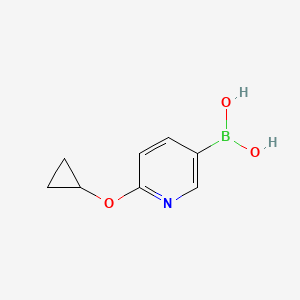
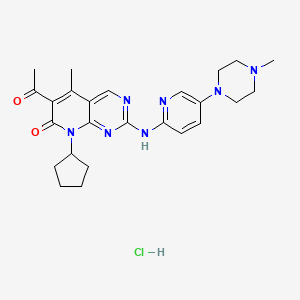
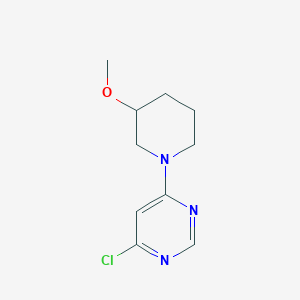
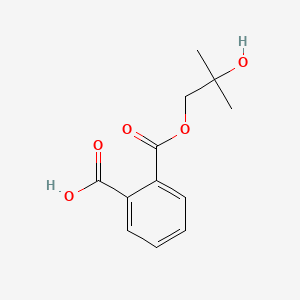

![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
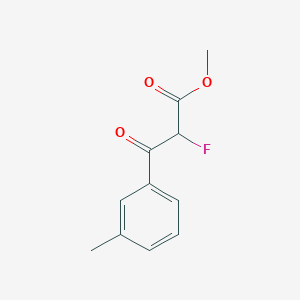
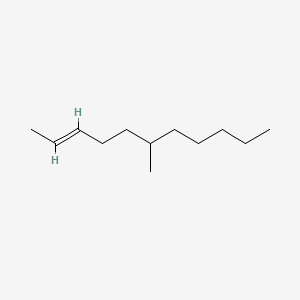
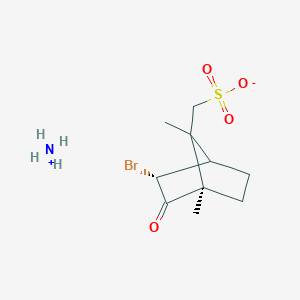
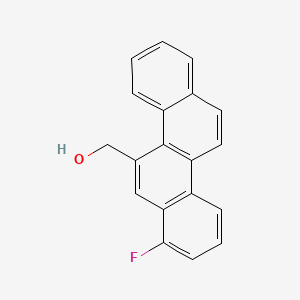
![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
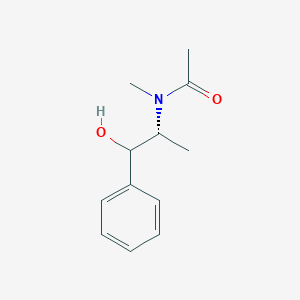
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13407422.png)
